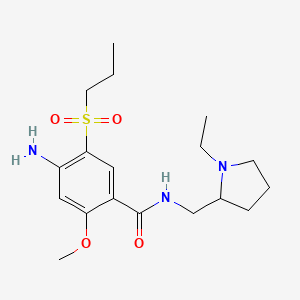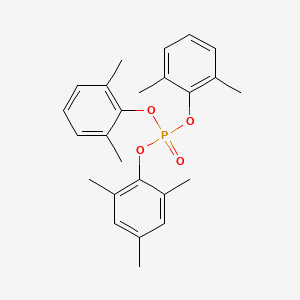![molecular formula C20H19N2O3PS4 B14459746 Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate CAS No. 66559-39-5](/img/structure/B14459746.png)
Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate is a complex organic compound that features a benzothiazole moiety, a sulfanyl group, and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate typically involves the reaction of 2-mercaptobenzothiazole with ethylene oxide to form 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanol. This intermediate is then reacted with phosphorus trichloride and acetylene to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate undergoes various chemical reactions, including:
Substitution: The phosphonate group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzothiazole derivatives
Substitution: Phosphonate esters or amides
Scientific Research Applications
Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The phosphonate group can mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in biological systems . These interactions can lead to the disruption of cellular processes, making the compound effective in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethanol
- 2-(1,3-Benzothiazol-2-ylthio)acetic acid
- 1,3-Benzothiazol-2-ylmethylamine
Uniqueness
Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate is unique due to the presence of both the benzothiazole and phosphonate groups, which confer distinct chemical and biological properties. The combination of these functional groups allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it versatile for multiple applications .
Properties
CAS No. |
66559-39-5 |
|---|---|
Molecular Formula |
C20H19N2O3PS4 |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
2-[2-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy-ethenylphosphoryl]oxyethylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C20H19N2O3PS4/c1-2-26(23,24-11-13-27-19-21-15-7-3-5-9-17(15)29-19)25-12-14-28-20-22-16-8-4-6-10-18(16)30-20/h2-10H,1,11-14H2 |
InChI Key |
PRXBBODXQDTOSF-UHFFFAOYSA-N |
Canonical SMILES |
C=CP(=O)(OCCSC1=NC2=CC=CC=C2S1)OCCSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


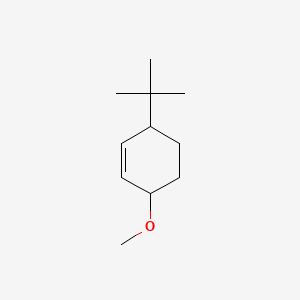
phosphane](/img/structure/B14459667.png)
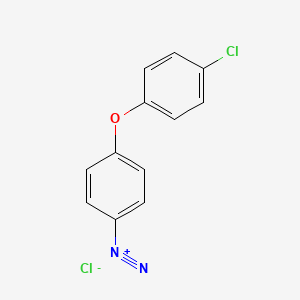
![1,2,5,6,7,8-Hexahydro-4H-3,7-methanoazonino[5,4-b]indol-4-one](/img/structure/B14459671.png)
![2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride](/img/structure/B14459674.png)
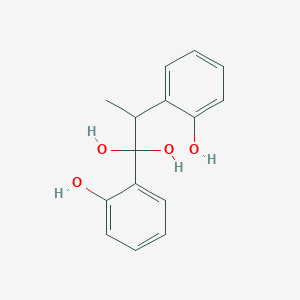
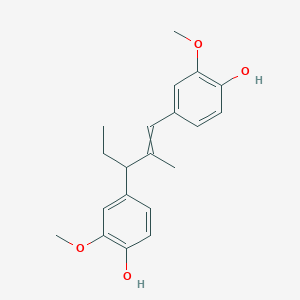
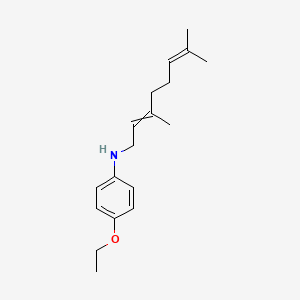
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-](/img/structure/B14459705.png)
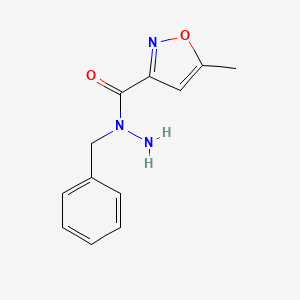
![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)

